molecular formula C11H8F3NO4 B11849932 6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one CAS No. 95274-63-8

6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B11849932
CAS No.: 95274-63-8
M. Wt: 275.18 g/mol
InChI Key: XAQBOIRVDRNMJP-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes a trifluoromethyl group and two methoxy groups attached to a benzoxazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired oxazinone compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazinones with various functional groups.

Scientific Research Applications

6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile compound in various applications.

Properties

CAS No.

95274-63-8

Molecular Formula

C11H8F3NO4

Molecular Weight

275.18 g/mol

IUPAC Name

6,7-dimethoxy-2-(trifluoromethyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C11H8F3NO4/c1-17-7-3-5-6(4-8(7)18-2)15-10(11(12,13)14)19-9(5)16/h3-4H,1-2H3

InChI Key

XAQBOIRVDRNMJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C(F)(F)F)OC

Origin of Product

United States

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